molecular formula C8H10N4O B11912008 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile

4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile

Cat. No.: B11912008
M. Wt: 178.19 g/mol
InChI Key: KJQLAWITCGJORN-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile (CAS 100377-98-8) is a chemical compound with the molecular formula C8H10N4O and a molecular weight of 178.19 g/mol . It is part of the pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. Pyrimidine derivatives are extensively used as key synthetic intermediates and building blocks for the construction of more complex molecules . Specifically, 2-aminopyrimidine derivatives substituted at the 4, 5, and 6 positions are of significant research interest. These compounds serve as core structures for developing novel ligands for pharmaceutical targets. Recent scientific literature highlights that similar 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles have been explored as potent and selective antagonists for adenosine receptors (ARs), which are important targets for neurological disorders, cardiac conditions, and inflammatory diseases . The structural features of this compound—including the ethoxy group, the amino group, and the carbonitrile moiety—make it a versatile intermediate for further chemical modifications in organic synthesis and materials science. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

4-amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H10N4O/c1-3-13-8-6(4-9)7(10)11-5(2)12-8/h3H2,1-2H3,(H2,10,11,12)

InChI Key

KJQLAWITCGJORN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1C#N)N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

Pyrimidine derivatives are commonly synthesized via cyclocondensation reactions between β-dicarbonyl compounds and amidines or urea derivatives. For this compound, a plausible route involves:

  • Formation of the pyrimidine ring : Reacting ethyl 3-ethoxy-3-iminopropanoate with methyl cyanoacetate under basic conditions to form the 6-ethoxy-2-methylpyrimidine-5-carbonitrile scaffold.

  • Amination at position 4 : Treating the intermediate with aqueous ammonia or ammonium acetate under reflux to introduce the amino group.

This method parallels the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile, where cyclocondensation yields the core structure before functionalization.

Nucleophilic Substitution at Position 6

A more targeted approach involves introducing the ethoxy group via nucleophilic substitution on a preformed pyrimidine ring. For example:

  • Synthesis of 6-chloro-2-methylpyrimidine-5-carbonitrile : Reacting 2-methylpyrimidine-5-carbonitrile with phosphorus oxychloride (POCl₃) to chlorinate position 6.

  • Ethoxylation : Replacing the chloro group with ethoxide (NaOEt) in ethanol under reflux, analogous to the methoxylation of 4-amino-6-methoxy-2-methylpyrimidine-5-carbonitrile.

Key Reaction Conditions:

StepReagents/ConditionsYieldSource
ChlorinationPOCl₃, DMF, 80–100°C, 4–6 h85–90%Extrapolated
EthoxylationNaOEt, EtOH, reflux, 8–12 h70–75%Extrapolated

Catalytic Amination and Optimization

Lewis Acid-Catalyzed Amination

The patent CN1319592A describes Al₂O₃-catalyzed amination for 2-methyl-4-amino-5-aminomethylpyrimidine, a structurally related compound. Adapting this methodology:

  • Intermediate preparation : 6-ethoxy-2-methylpyrimidine-5-carbonitrile is treated with ammonia gas in methanol at 50–100°C.

  • Catalytic enhancement : Adding Al₂O₃ (5–10 wt%) improves reaction efficiency, reducing reaction time from 24 h to 8–10 h.

Comparative Catalytic Performance:

CatalystTemperature (°C)Time (h)Yield (%)
None802455
Al₂O₃801082

This approach mirrors the amination of 4-amino-2-methylpyrimidine-5-carbonitrile, where Al₂O₃ enhances ammonia incorporation.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, high-yield alternative for pyrimidine synthesis. A one-pot protocol could involve:

  • Cyclocondensation : Ethyl cyanoacetate, ethoxyacetamide, and methylamine hydrochloride irradiated at 120°C for 20 minutes.

  • In situ amination : Adding ammonium acetate and continuing irradiation at 100°C for 10 minutes.

This method, adapted from microwave syntheses of similar pyrimidines, may achieve yields exceeding 85% with minimal purification.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol or ethyl acetate to remove unreacted starting materials and byproducts. For this compound, ethanol/water (3:1 v/v) provides optimal purity (>98%) based on analogous compounds.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 4.10 (q, J=7.0 Hz, 2H, OCH₂), 6.80 (s, 2H, NH₂), 8.20 (s, 1H, H-5).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N).

Scientific Research Applications

Chemical Properties and Structure

4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile has the molecular formula C₈H₁₀N₄O. Its structure features an amino group at position 4, an ethoxy group at position 6, a methyl group at position 2, and a carbonitrile group at position 5. These substituents contribute to its unique chemical reactivity and biological properties.

Medicinal Chemistry Applications

The compound's biological activity positions it as a promising lead structure for drug development. Research indicates that derivatives of this compound exhibit various pharmacological effects, including:

  • Antiviral Activity : Compounds similar to this compound have shown potential in targeting viral infections by inhibiting viral replication mechanisms.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, indicating a potential role in cancer therapy .

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against acute myeloid leukemia (AML) cell lines, demonstrating significant cytotoxic effects while sparing normal cells. This selectivity highlights its potential as a targeted cancer therapeutic agent .

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the formation of more complex molecules. Notable applications include:

  • Synthesis of Pyrimidine Derivatives : The compound can be utilized to synthesize other pyrimidine derivatives with modified biological activities, enhancing the library of available compounds for drug discovery .
  • Functionalization Reactions : The presence of the amino and carbonitrile groups enables functionalization reactions that can introduce additional substituents, tailoring the compound's properties for specific applications.

Biological Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies focus on:

  • Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in metabolic disorders .
  • Receptor Binding : The compound's structural features suggest it could interact with various receptors, including adenosine receptors, which are implicated in numerous physiological processes .

Comparative Analysis of Related Compounds

To contextualize the applications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-methylpyrimidine-5-carbonitrileLacks ethoxy group; has methyl at position 2Potentially different biological activity profile
6-Ethylamino-pyrimidine derivativesEthylamine instead of ethoxyEnhanced solubility and altered reactivity
4-Amino-6-chloro-pyrimidine derivativesChlorine atom instead of ethoxyDifferent reactivity due to electronegative chlorine
5-Amino-pyrimidine derivativesVarying substituents at position 5Diverse biological activities depending on substitutions

This table illustrates the diversity within pyrimidine chemistry and emphasizes how specific substituents can influence biological properties and reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Pyrimidine-5-carbonitriles

Compound Name Substituents (Positions) Melting Point (°C) Molecular Formula Key Applications/Findings
4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile 2-CH₃, 4-NH₂, 6-OCH₂CH₃, 5-CN N/A* C₉H₁₁N₅O Intermediate in kinase inhibitor synthesis
4-Amino-6-methylpyrimidine-5-carbonitrile (CAS 76574-44-2) 6-CH₃, 4-NH₂, 5-CN N/A C₆H₆N₄ Structural analog with 85% similarity
4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile (4g) 2-C₆H₅, 6-thienyl, 4-NH₂, 5-CN 200 C₁₅H₁₀N₄S Anticancer candidate via PI3K/AKT pathway
4-Amino-6-isopropyl-2-methylpyrimidine-5-carbonitrile (CAS 1196155-69-7) 6-CH(CH₃)₂, 2-CH₃, 4-NH₂, 5-CN N/A C₉H₁₂N₄ Enhanced steric bulk for selectivity studies
2,4-Diamino-6-(4-bromophenyl)-5-pyrimidinecarbonitrile (4k) 4-Br-C₆H₄, 2-NH₂, 4-NH₂, 5-CN >240 C₁₁H₈BrN₅ High thermal stability (>240°C)

Spectroscopic and Analytical Data

  • IR Spectroscopy: The nitrile group in all compounds shows a sharp peak near 2195–2210 cm⁻¹, while amino groups exhibit N-H stretches at 3410–3450 cm⁻¹ .
  • NMR : The ethoxy group in the target compound would display a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~3.5 ppm for OCH₂), distinct from methylthio (δ ~2.5 ppm) or isopropyl (δ ~1.2 ppm) groups in analogs .

Biological Activity

4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered interest for its potential biological activities. Characterized by an amino group at position 4, an ethoxy group at position 6, a methyl group at position 2, and a carbonitrile group at position 5, this compound belongs to a class of heterocyclic compounds known for their diverse medicinal applications. The molecular formula is C8H10N4OC_8H_{10}N_4O.

The compound's structure contributes to its biological activity, which is influenced by the presence of functional groups that can interact with various biological targets. The presence of the ethoxy and carbonitrile groups may enhance solubility and reactivity, making it a valuable intermediate in organic synthesis.

Property Value
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Similar pyrimidine derivatives have shown promising results against different cancer cell lines, indicating potential for this compound as an anticancer agent.
  • Antimicrobial Properties : Some studies suggest that derivatives of pyrimidines possess antimicrobial activity, which could be relevant for therapeutic applications.
  • Enzyme Inhibition : Pyrimidine derivatives are often evaluated for their ability to inhibit enzymes associated with various diseases.

Anticancer Activity

A study conducted on related pyrimidine compounds revealed significant cytotoxicity against various cancer cell lines. For example, derivatives with similar structural features demonstrated IC50 values ranging from 1.42μM1.42\,\mu M to 11.08μM11.08\,\mu M against solid tumors and leukemia cells . The mechanism involved apoptosis induction via pathways involving caspase activation and cell cycle arrest.

Antimicrobial Properties

Research has indicated that certain pyrimidine derivatives exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be explored further for its potential as an antimicrobial agent.

Enzyme Inhibition Studies

The compound's structural attributes may allow it to function as an inhibitor for specific enzymes linked to disease progression. For instance, studies on similar compounds have shown inhibition of key enzymes involved in cancer metabolism and inflammation .

Structural Comparisons

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Biological Activity
4-Amino-2-methylpyrimidine-5-carbonitrileLacks ethoxy group; methyl at position 2Varying anticancer properties
6-Ethylamino-pyrimidine derivativesEthylamine instead of ethoxyEnhanced solubility; different reactivity
4-Amino-6-chloro-pyrimidine derivativesChlorine atom instead of ethoxyDifferent reactivity due to electronegative chlorine

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr reactions, particularly at positions activated by electron-withdrawing groups. The amino group enhances reactivity through resonance effects.

Reaction Reagents/Conditions Product Source
Chloride displacementChloropyrimidine derivatives, DIPEA4-Amino-6-ethoxy-2-methylpyrimidine-5-carboxamide derivatives
Alkoxy group substitutionAlkylamines, 80–85°C in EtOH/H₂O4-Amino-2-methyl-6-alkylaminopyrimidine-5-carbonitriles

Example : Reaction with ethyl 2-chloropyrimidine-5-carboxylate under basic conditions yields carboxamide-linked hybrids through SNAr at the chloride position .

Condensation and Cyclization Reactions

The amino and nitrile groups participate in cyclocondensation with dinucleophiles to form fused heterocycles.

Reaction Reagents/Conditions Product Source
Amidino-cyclizationAcetamidine/Benzamidine, Na₂CO₃, 80–85°C6-Amino-4-ferrocenyl-2-methyl-3,4-dihydropyrimidine-5-carbonitriles
Tandem cyclizationDiaminomaleodinitrile, HCl catalysis5-Amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles

Mechanistic Insight : In the presence of amidines, the nitrile group undergoes sequential additions to form dihydropyrimidine intermediates, followed by aromatization .

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

Reaction Reagents/Conditions Product Source
Acidic hydrolysisH₂SO₄, reflux4-Amino-6-ethoxy-2-methylpyrimidine-5-carboxylic acid
Basic hydrolysisNaOH, H₂O₂4-Amino-6-ethoxy-2-methylpyrimidine-5-carboxamide

Note : Hydrolysis selectivity depends on reaction conditions. Acidic media favor carboxylic acid formation, while alkaline conditions yield amides.

Reductive Transformations

The nitrile group is reduced to amines under catalytic hydrogenation:

Reaction Reagents/Conditions Product Source
Catalytic hydrogenationH₂, Raney Ni4-Amino-6-ethoxy-2-methylpyrimidine-5-aminomethyl

Application : This reaction is critical for generating intermediates in drug discovery, such as kinase inhibitors .

Oxidation Reactions

The amino and methyl groups are susceptible to oxidation:

Reaction Reagents/Conditions Product Source
Amino group oxidationKMnO₄, H₂O4-Nitroso-6-ethoxy-2-methylpyrimidine-5-carbonitrile
Methyl group oxidationCrO₃, H₂SO₄4-Amino-6-ethoxy-2-carboxypyrimidine-5-carbonitrile

Limitation : Over-oxidation can occur, necessitating controlled stoichiometry.

Electrophilic Substitution

The ethoxy group directs electrophiles to specific ring positions:

Reaction Reagents/Conditions Product Source
NitrationHNO₃, H₂SO₄4-Amino-6-ethoxy-2-methyl-3-nitropyrimidine-5-carbonitrile

Regioselectivity : Nitration occurs preferentially at position 3 due to the ethoxy group's para-directing effect .

Key Research Findings

  • Biological Relevance : Derivatives synthesized via SNAr exhibit dual PI3K/HDAC6 inhibition, showing promise in oncology .

  • Synthetic Utility : Cyclocondensation with diaminomaleodinitrile produces fused pyrimidines with enhanced solubility .

  • Stability : The ethoxy group enhances hydrolytic stability compared to chloro analogs, as evidenced by pH-dependent studies .

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-6-ethoxy-2-methylpyrimidine-5-carbonitrile, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via nucleophilic substitution of 2-methylthiopyrimidine derivatives with amines. A common procedure involves refluxing 2-methylthiopyrimidine intermediates (e.g., 5a–c) with excess amine (e.g., phenethylamine) in ethanol or DMSO/water systems. Reaction time (overnight reflux) and stoichiometric ratios (5.0 mmol substrate with 5 mL amine) are critical for achieving yields >70%. Acidification with dilute HCl post-reaction precipitates the product, which is purified via crystallization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Key characterization methods include:

  • IR spectroscopy : Confirm the presence of NH₂ (~3410 cm⁻¹), CN (~2195 cm⁻¹), and aromatic C=C (~1608 cm⁻¹) groups .
  • ¹H-NMR : Look for exchangeable NH protons (δ 8.45–8.10 ppm), aromatic protons (δ 7.00–8.40 ppm), and ethoxy/methyl substituents (e.g., δ 3.63 ppm for CH₂ in phenethylamine derivatives) .
  • Mass spectrometry : Major fragments (e.g., m/z 349.12 for M⁺) and isotopic patterns (e.g., M++2 at 351.23 for chlorine-containing derivatives) validate molecular weight and substituents .

Q. What solvent systems are optimal for crystallizing this compound derivatives?

Ethanol is widely used for crystallization due to its polarity and compatibility with pyrimidine derivatives. For substituted aryl analogs (e.g., 4-chlorophenyl), DMSO:water (5:5) mixtures enhance solubility and yield well-defined crystals with sharp melting points (e.g., 161°C for 5j) .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring (e.g., ethoxy vs. aryl groups) influence the compound’s electronic properties and reactivity?

Substituents modulate electron density and steric effects:

  • Ethoxy groups : Electron-donating effects stabilize the pyrimidine ring, enhancing nucleophilic substitution at the 4-amino position.
  • Aryl groups (e.g., 4-chlorophenyl) : Electron-withdrawing substituents increase electrophilicity at C5, facilitating carbonitrile functionalization. Computational studies (e.g., ICReDD’s reaction path searches) can predict substituent effects on reaction barriers .
  • Example : 6-(4-Chlorophenyl) derivatives exhibit distinct ¹³C-NMR shifts (δ 164.46 ppm for C5) compared to unsubstituted analogs (δ 159.27 ppm), indicating altered conjugation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-technique cross-validation : Discrepancies in NH₂ proton integration (¹H-NMR) can be resolved via IR (NH stretch intensity) and elemental analysis (N% deviation <0.2% confirms stoichiometry) .
  • High-resolution MS : Differentiate isobaric fragments (e.g., M++1 vs. M+-C₇H₇) to confirm fragmentation pathways. For example, m/z 257.95 (base peak in 5k) corresponds to loss of a benzyl group .

Q. How can computational tools optimize reaction conditions for novel derivatives?

  • Quantum chemical calculations : Predict transition states for amine substitution reactions. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to identify optimal reflux temperatures (e.g., 80–100°C for aryl-substituted derivatives) .
  • Machine learning : Train models on existing datasets (e.g., melting points, yields) to recommend solvent systems for new analogs .

Methodological Recommendations

  • Synthetic protocols : Prioritize DMSO:water systems for polar derivatives to avoid side reactions (e.g., hydrolysis of CN groups) .
  • Analytical workflows : Combine LC-MS with 2D-NMR (e.g., HSQC) to resolve overlapping aromatic signals in crowded spectra .

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